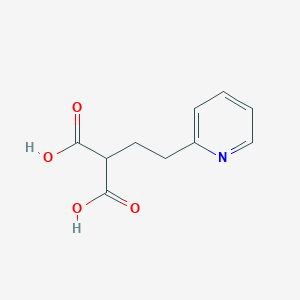

2-(2-Pyridin-2-ylethyl)malonic acid

Description

Properties

IUPAC Name |

2-(2-pyridin-2-ylethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(13)8(10(14)15)5-4-7-3-1-2-6-11-7/h1-3,6,8H,4-5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUWCQALPWWLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Pyridin 2 Ylethyl Malonic Acid and Its Precursors

Foundational Malonic Ester Synthesis Approach

The malonic ester synthesis provides a reliable and extensively documented method for preparing 2-(2-Pyridin-2-ylethyl)malonic acid. wikipedia.orglibretexts.org The process begins with a malonic ester, typically diethyl malonate, and proceeds through a series of well-defined steps to yield the target dicarboxylic acid. organicchemistrytutor.com

Enolate Formation via Deprotonation of Malonic Diesters

The initial and crucial step in the malonic ester synthesis is the deprotonation of the α-carbon of a malonic diester, such as diethyl malonate. wikipedia.orglibretexts.org The hydrogens on the methylene (B1212753) group flanked by two carbonyl groups exhibit significant acidity and can be readily removed by a moderately strong base. mssambad.org Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly employed base for this purpose. wikipedia.orglibretexts.org The base abstracts a proton from the α-carbon, resulting in the formation of a resonance-stabilized enolate ion, often referred to as sodio malonic ester. libretexts.org This enolate is a potent nucleophile, poised for the subsequent alkylation step. wikipedia.org To prevent transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester. wikipedia.org

Nucleophilic Alkylation with 2-(2-Pyridin-2-ylethyl) Halide Precursors

The nucleophilic enolate generated in the first step readily undergoes an SN2 reaction with a suitable electrophile. wikipedia.orgyoutube.com In the synthesis of the target compound, the electrophile is a 2-(2-haloethyl)pyridine, such as 2-(2-bromoethyl)pyridine (B1590421) or 2-(2-chloroethyl)pyridine. The enolate attacks the carbon atom bearing the halogen, displacing the halide and forming a new carbon-carbon bond. This reaction yields the key intermediate, diethyl 2-(2-pyridin-2-ylethyl)malonate. A significant challenge in this step is the potential for dialkylation, where a second alkyl group is added to the α-carbon, which can lead to a mixture of products and lower the yield of the desired mono-alkylated product. wikipedia.org

Ester Hydrolysis to the Dicarboxylic Acid Derivative

Following successful alkylation, the resulting diester, diethyl 2-(2-pyridin-2-ylethyl)malonate, is subjected to hydrolysis to convert the two ester groups into carboxylic acid functionalities. wikipedia.org This transformation can be achieved under either acidic or basic conditions. youtube.com Basic hydrolysis, also known as saponification, is commonly carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. libretexts.org Acid-catalyzed hydrolysis, often using a strong acid such as hydrochloric acid or a mixture of hydrobromic acid and acetic acid, will also yield the dicarboxylic acid. youtube.comnih.gov This step results in the formation of this compound.

Decarboxylation Processes in Malonic Acid Derivatives

The final step in the synthesis of many substituted acetic acids via the malonic ester route is decarboxylation. wikipedia.org Substituted malonic acids, when heated, readily lose a molecule of carbon dioxide to yield a carboxylic acid. wikipedia.org This thermal decarboxylation occurs because the transition state is a six-membered ring, which is energetically favorable. For this compound, heating will lead to the formation of 4-(pyridin-2-yl)butanoic acid. The presence of the pyridine (B92270) ring can influence the conditions required for efficient decarboxylation.

Advanced and Green Synthetic Protocols

While the traditional malonic ester synthesis is robust, efforts have been made to develop more efficient and environmentally benign methods. These advanced protocols often focus on improving reaction conditions and employing catalytic systems.

Exploration of Catalytic Systems and Optimized Reaction Conditions

Modern synthetic strategies aim to enhance the efficiency and sustainability of the malonic ester synthesis. One area of exploration is the use of phase-transfer catalysis. This technique can be employed for the C-alkylation of malonic esters, using a phase-transfer catalyst such as a tetraalkylammonium salt in the presence of a base like potassium carbonate. google.com This can lead to improved reaction rates and yields, particularly when dealing with less reactive alkyl halides.

Furthermore, palladium-catalyzed reactions have been investigated for the alkylation of malonic esters. For instance, η3-benzylpalladium intermediates have been utilized in the nucleophilic dearomatization of certain naphthalene (B1677914) derivatives with diethyl malonate. acs.org While not directly applied to the synthesis of this compound in the provided context, these catalytic approaches highlight the potential for developing novel, metal-catalyzed routes to this and related compounds. The optimization of reaction conditions, such as solvent choice and temperature, is also a key aspect of modern synthetic chemistry to maximize yield and minimize side reactions. lew.ro

Integration of Sustainable Solvents and Methodologies

The synthesis of pyridine derivatives, including precursors for this compound, is increasingly benefiting from the principles of green chemistry. ijarsct.co.in This approach focuses on minimizing environmental impact by using eco-friendly solvents, reducing waste, and improving energy efficiency. ijarsct.co.innumberanalytics.com Methodologies such as solvent-free reactions, the use of aqueous media, and microwave-assisted synthesis are becoming more prevalent. ijarsct.co.inrsc.orgnih.gov

Beyond solvent replacement, other green techniques are being employed. One-pot multicomponent reactions represent an efficient and ecological method for generating pyridine derivatives, prized for their high atom economy and reduced reaction times. nih.govbohrium.com Additionally, solvent- and halide-free methods, such as the C-H functionalization of pyridine N-oxides, offer an atom-economical route to substituted pyridines. rsc.org

Table 1: Comparison of Traditional vs. Green Solvents in a Related Synthesis researchgate.net

| Metric | Process with VOCs (e.g., Toluene) | Process with Green Solvents (2-MeTHF or CPME) |

|---|---|---|

| Overall Yield | ~10% | 21–22% |

| Environmental (E)-Factor | 24.1–54.9 | 12.2–22.1 |

| Notes | Utilizes hazardous and volatile organic compounds. | Reduces environmental waste and improves overall process efficiency. |

Retrosynthetic Analysis for Efficient Pathway Design

Retrosynthetic analysis is a foundational strategy in modern organic synthesis for designing efficient and logical pathways to a target molecule. egrassbcollege.ac.in This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable forward reactions. egrassbcollege.ac.in

For this compound, the retrosynthetic approach begins by identifying the key bond formations. The primary disconnection is the carbon-carbon bond linking the malonic acid moiety to the 2-pyridinylethyl side chain.

Retrosynthetic Path for this compound:

Functional Group Interconversion (FGI): The target diacid, this compound, is retrosynthetically converted to its more synthetically versatile ester form, diethyl 2-(2-pyridin-2-ylethyl)malonate. The final step in the forward synthesis would be the hydrolysis of this ester. lew.ro

Disconnection: The key C-C bond between the malonate's central carbon and the ethyl side chain is disconnected. This disconnection breaks the molecule into two charged fragments known as synthons. egrassbcollege.ac.in

Synthons and Synthetic Equivalents: The disconnection yields a malonate enolate anion synthon and a 2-(2-pyridinylethyl) cation synthon. The corresponding real-world reagents, or "synthetic equivalents," for these synthons are diethyl malonate and a 2-(2-haloethyl)pyridine (e.g., 2-(2-bromoethyl)pyridine) or 2-vinylpyridine (B74390). mdpi.comegrassbcollege.ac.inlew.ro The reaction between the diethyl malonate enolate and the electrophilic pyridine derivative is a classic malonic ester synthesis. youtube.com

This analysis points to an efficient forward synthesis starting with the alkylation of diethyl malonate. Diethyl malonate is deprotonated with a suitable base (like sodium ethoxide) to form a nucleophilic enolate, which then attacks the electrophilic 2-(2-haloethyl)pyridine in an SN2 reaction. lew.ro Subsequent hydrolysis and decarboxylation of the resulting diethyl 2-(2-pyridin-2-ylethyl)malonate would yield the final product. An alternative involves the Michael addition of the malonate enolate to 2-vinylpyridine. researchgate.net

Table 2: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection Step | Synthons | Synthetic Equivalents (Reagents) |

|---|---|---|---|

| This compound | 1. FGI (Acid to Ester) | N/A | Diethyl 2-(2-pyridin-2-ylethyl)malonate |

| 2. C-C Bond Disconnection | Malonate Enolate (Anion) + Pyridinylethyl (Cation) | Diethyl malonate + 2-(2-Bromoethyl)pyridine or 2-Vinylpyridine |

Chemical Reactivity and Transformative Potentials of 2 2 Pyridin 2 Ylethyl Malonic Acid

Reactivity of the Dicarboxylic Acid Functionality

The two carboxylic acid groups in 2-(2-Pyridin-2-ylethyl)malonic acid are the primary sites for a variety of chemical reactions, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The dicarboxylic acid can be readily converted into its corresponding esters and amides through various synthetic methodologies.

Esterification: The formation of esters from this compound can be achieved through several established methods. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling reagents can yield the desired diester. A noteworthy method involves the use of triphenylphosphine (B44618) and iodine, with a catalytic amount of zinc triflate (Zn(OTf)₂), which facilitates the esterification of both aliphatic and aromatic carboxylic acids under mild conditions. researchgate.net This method is particularly advantageous as it proceeds at a faster rate and provides good to excellent yields by activating the in situ generated acyloxyphosphonium ion intermediate. researchgate.net Another approach utilizes pyridinesulfonyl fluoride (B91410) for a one-pot synthesis of esters from carboxylic acids. rsc.org

Amidation: The synthesis of amides from this dicarboxylic acid can be accomplished by reacting it with amines using various coupling agents. Boronic acid derivatives have emerged as highly active catalysts for direct amidation at room temperature, accommodating a wide range of carboxylic acids and amines. organic-chemistry.org For more challenging substrates, slightly elevated temperatures may be necessary. organic-chemistry.org The use of N,N'-carbonyldiimidazole (CDI) at room temperature allows for a mild decarboxylative activation of malonic acid derivatives, generating a carbonyl imidazole (B134444) intermediate that can then react with nucleophiles like amines to form amides in a one-pot process. organic-chemistry.org Additionally, a one-pot synthesis of amides can be achieved using Oxyma and thionyl chloride (SOCl₂), which proceeds through an Oxyma ester intermediate. researchgate.net

| Reaction Type | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Esterification | Triphenylphosphine, I₂, catalytic Zn(OTf)₂ | Faster reaction rates, good to excellent yields, mild conditions. | researchgate.net |

| Esterification | Pyridinesulfonyl fluoride | One-pot synthesis. | rsc.org |

| Amidation | Boronic acid derivatives | Highly active at room temperature, broad substrate scope. | organic-chemistry.org |

| Amidation | N,N'-Carbonyldiimidazole (CDI) | Mild, decarboxylative activation, one-pot process. | organic-chemistry.org |

| Amidation | Oxyma, Thionyl chloride (SOCl₂) | One-pot synthesis via Oxyma ester intermediate. | researchgate.net |

Decarboxylative Transformations

The malonic acid moiety is prone to decarboxylation, particularly when heated, leading to the loss of one or both carboxylic acid groups as carbon dioxide. This transformation is a key step in many synthetic pathways. libretexts.org The decarboxylation of substituted malonic acids is a unique reaction that typically requires a second carbonyl group positioned two atoms away from the carboxylic acid. libretexts.org This process often proceeds through a cyclic mechanism involving the formation of an enol intermediate. libretexts.org

Decarboxylative reactions can be coupled with other transformations, such as Michael additions. For example, the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids has been developed, providing access to biologically interesting heterocyclic compounds. nih.govresearchgate.net This reaction proceeds under Brønsted base catalysis and the decarboxylative pathway has been confirmed through mechanistic studies. nih.govresearchgate.net Another example is the decarboxylative amination of substituted malonic acid half oxyesters with dialkyl azodicarboxylates, which provides access to α-aminoester derivatives. chemistryviews.org

Reactions Involving the Activated Methylene (B1212753) Group

The methylene group situated between the two carbonyl functionalities is highly activated, making it a potent nucleophile and a site for various carbon-carbon bond-forming reactions.

Knoevenagel Condensation and Related Additions

The activated methylene group readily participates in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.org This reaction involves a nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent, and when one of the activating groups is a carboxylic acid, the condensation is often accompanied by decarboxylation. wikipedia.orgbu.edu

The Knoevenagel condensation is a versatile tool in organic synthesis and is a key step in the synthesis of various compounds, including cinnamic acids and their derivatives. rsc.org The reaction can be influenced by the choice of catalyst and solvent system, with alternatives to the traditional pyridine/piperidine (B6355638) system being explored to develop more environmentally friendly protocols. rsc.org

| Reaction | Key Features | Typical Products | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Condensation of the activated methylene group with aldehydes or ketones. | α,β-Unsaturated compounds. | wikipedia.org |

| Doebner Modification | Uses pyridine as a solvent; often accompanied by decarboxylation. | α,β-Unsaturated acids. | wikipedia.orgbu.edu |

Alkylation and Acylation Reactions

The activated methylene group can be readily deprotonated by a suitable base to form a stable enolate ion, which can then act as a nucleophile in alkylation and acylation reactions.

Alkylation: The malonic ester synthesis is a classic example of the alkylation of an activated methylene group. libretexts.orglibretexts.org The enolate, typically formed using a base like sodium ethoxide, reacts with an alkyl halide in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orglibretexts.org This process can be repeated to introduce a second alkyl group. libretexts.org Subsequent hydrolysis and decarboxylation of the alkylated malonic ester yield a substituted carboxylic acid. libretexts.orglibretexts.org

Acylation: The enolate derived from the activated methylene group can also react with acylating agents, such as acyl halides or anhydrides, to introduce an acyl group. This reaction, a form of Friedel-Crafts acylation, proceeds through an acylium ion intermediate. masterorganicchemistry.com

Oxidative Transformations of the Pyridine and Alkyl Moieties

The pyridine ring and the alkyl side chain of this compound can undergo oxidative transformations, although these reactions are less commonly explored compared to the reactivity of the dicarboxylic acid and methylene groups. The pyridine moiety itself is generally resistant to oxidation, but under specific conditions, it can be transformed. For instance, oxidation of pyridine-2(1H)-thiones can lead to the corresponding pyridin-2(1H)-ones. thieme-connect.de The alkyl chain could potentially be susceptible to oxidation at various positions, depending on the oxidizing agent and reaction conditions, but specific studies on this aspect of this compound are not extensively documented in the provided search results.

Reductive Conversions of Acid and Heterocyclic Functions

The chemical structure of this compound offers two primary sites for reductive transformations: the malonic acid moiety and the pyridine ring. The selective reduction of either functional group can be achieved by choosing appropriate reagents and reaction conditions, leading to a variety of synthetically useful derivatives.

The carboxylic acid groups of the malonic acid portion are generally resistant to catalytic hydrogenation under conditions that would reduce the pyridine ring. Their reduction typically requires more potent hydride reagents. For instance, reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are effective for the conversion of carboxylic acids to their corresponding primary alcohols. The reduction of the malonic acid would thus yield 2-(2-Pyridin-2-ylethyl)propane-1,3-diol. It is noteworthy that malonic acid itself has been used as an acid additive in certain reductive amination protocols. thieme-connect.com

Conversely, the pyridine ring can be reduced to a piperidine ring under various conditions, a common transformation for this heterocycle. uoanbar.edu.iqacs.org Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a standard method. uoanbar.edu.iq Another classical approach involves the use of sodium metal in ethanol (B145695). uoanbar.edu.iq These reductions convert the aromatic, electron-deficient pyridine ring into a saturated, aliphatic secondary amine, significantly altering the compound's physical and chemical properties. The resulting 2-(2-Piperidin-2-ylethyl)malonic acid retains the dicarboxylic acid functionality while featuring a non-aromatic heterocyclic system. The choice of reducing agent is critical for selectivity. For example, while catalytic hydrogenation can reduce the pyridine ring, harsh conditions might also affect the carboxylic acid groups, potentially leading to over-reduction.

Simultaneous reduction of both the pyridine ring and the carboxylic acid groups is also feasible, likely requiring strong reducing agents under forcing conditions, to produce 2-(2-Piperidin-2-ylethyl)propane-1,3-diol.

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The reactivity of the pyridine ring in this compound is governed by the inherent electronic properties of the nitrogen heterocycle, which are further modulated by the alkyl substituent at the C-2 position.

Electrophilic Substitution: The pyridine ring is generally considered electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging and requiring harsh conditions. uoanbar.edu.iqrrbdavc.org When substitution does occur, it is directed primarily to the C-3 and C-5 positions, which have a relatively higher electron density compared to the C-2, C-4, and C-6 positions. uoanbar.edu.iq The presence of the 2-(2-carboxy-2-carboxyethyl)ethyl substituent, being an alkyl group, has a weak electron-donating inductive effect, which may slightly facilitate electrophilic attack but is unlikely to overcome the strong deactivating nature of the ring nitrogen. Therefore, reactions like nitration or halogenation would require vigorous conditions, and Friedel-Crafts reactions are generally not successful. uoanbar.edu.iqrrbdavc.org

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. uoanbar.edu.iq For this compound, the C-2 position is already substituted. The most famous example of nucleophilic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. rrbdavc.org While the substituent at C-2 in the title compound would prevent direct substitution at that position, activation of the ring, for instance by N-oxidation or the introduction of a leaving group at the C-6 position, could facilitate nucleophilic substitution. The steric bulk of the ethylmalonic acid side chain might hinder the approach of nucleophiles to the C-6 position to some extent. Nucleophilic substitution is more commonly performed on pyridines bearing a good leaving group, such as a halide. researchgate.netthieme-connect.de For example, 2-chloropyridine (B119429) derivatives readily undergo substitution with various nucleophiles. thieme-connect.de

Conjugate Addition Reactions with Related Pyridin-2-ylethyl Scaffolds

The this compound scaffold is commonly synthesized via a conjugate addition (Michael addition) reaction, a powerful carbon-carbon bond-forming strategy. nih.gov The key precursor for this synthesis is typically an activated olefinic N-heterocycle, most notably 2-vinylpyridine (B74390).

In this context, 2-vinylpyridine acts as an effective Michael acceptor, reacting with a wide range of nucleophiles. nih.govmorressier.com The conjugate addition of malonate esters, such as diethyl malonate, to 2-vinylpyridine in the presence of a base is a direct and well-established method for constructing the carbon skeleton of the title compound. nih.gov The reaction proceeds via the attack of the malonate enolate at the β-carbon of the vinyl group, with the resulting carbanion being stabilized by the adjacent pyridine ring. Subsequent protonation yields the diethyl 2-(2-pyridin-2-ylethyl)malonate, which can then be hydrolyzed to this compound.

The scope of nucleophiles is not limited to malonates. Organometallic reagents and other carbon nucleophiles have also been employed in conjugate additions to pyridyl-activated olefins. nih.gov For instance, organolithium compounds can add to substrates like trans-1,2-di-(2-pyridyl)ethylene, and the resulting anionic intermediate can be trapped with various electrophiles, demonstrating the versatility of this approach for creating complex functionalized N-heterocycles. nih.gov The use of Gilman homocuprates derived from 2-bromopyridine (B144113) in conjugate additions to α,β-unsaturated esters and ketones has also been explored, further expanding the synthetic utility of this reaction type. imperial.ac.uk

Below is a table summarizing examples of conjugate addition reactions involving pyridyl-activated olefins.

| Michael Acceptor | Nucleophile | Product Scaffold | Reference |

|---|---|---|---|

| 2-Vinylpyridine | Diethyl Malonate | Diethyl 2-(2-pyridin-2-ylethyl)malonate | nih.gov |

| 6-Vinylpicoline | Enone-derived nucleophile | Steroid analogs | nih.gov |

| trans-1,2-di-(2-pyridyl)ethylene | Organolithium reagents | Functionalized 1,2-di(pyridin-2-yl)ethane derivatives | nih.gov |

| (E)-Ethyl cinnamate | 2-Pyridyl Gilman homocuprate | Ethyl 3-phenyl-3-(pyridin-2-yl)propanoate | imperial.ac.uk |

| 2-Vinylpyridine | Benzenesulfonamide | N-(2-(pyridin-2-yl)ethyl)benzenesulfonamide | morressier.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of 2-(2-Pyridin-2-ylethyl)malonic acid by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

In a typical ¹H NMR spectrum, the protons of the pyridine (B92270) ring would exhibit characteristic chemical shifts in the aromatic region, generally between 7.0 and 8.5 ppm. The proton at the 6-position of the pyridine ring is expected to be the most downfield due to the deshielding effect of the nitrogen atom. The protons of the ethyl linker would likely appear as two triplets, corresponding to the methylene (B1212753) group adjacent to the pyridine ring and the methylene group adjacent to the malonic acid moiety. The methine proton of the malonic acid unit would present a distinct signal, the chemical shift of which would be influenced by the neighboring carboxylic acid groups. The acidic protons of the two carboxylic acid groups would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. The pyridine ring would show five distinct signals in the aromatic region (approximately 120-150 ppm), with the carbon atom at the 2-position being the most downfield. The two methylene carbons of the ethyl bridge would have signals in the aliphatic region, as would the methine carbon of the malonic acid. The carbonyl carbons of the carboxylic acid groups would be readily identifiable by their characteristic downfield chemical shifts, typically in the range of 170-185 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | 8.4 - 8.6 | Doublet |

| Pyridine H-3, H-4, H-5 | 7.1 - 7.8 | Multiplets |

| -CH₂- (adjacent to pyridine) | 2.9 - 3.2 | Triplet |

| -CH₂- (adjacent to malonate) | 2.2 - 2.5 | Triplet |

| -CH- (malonate) | 3.5 - 3.8 | Triplet |

| -COOH | > 10.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 135 - 138 |

| Pyridine C-3, C-5 | 121 - 125 |

| -CH₂- (adjacent to pyridine) | 35 - 40 |

| -CH₂- (adjacent to malonate) | 28 - 33 |

| -CH- (malonate) | 50 - 55 |

| -COOH | 170 - 175 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS allows for the determination of the exact molecular formula. For this compound (C₁₀H₁₁NO₄), the calculated exact mass can be compared to the experimentally measured mass to validate the proposed structure.

Fragmentation patterns observed in the mass spectrum can further corroborate the structure. Common fragmentation pathways would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as cleavage of the ethyl linker. The observation of a fragment corresponding to the pyridinylethyl cation would be a strong indicator of the proposed structure.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₂NO₄⁺ | 210.0761 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₄⁺ | 232.0580 |

| [M-H]⁻ | C₁₀H₁₀NO₄⁻ | 208.0615 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

Key characteristic absorption bands would include:

A broad O-H stretching band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid groups.

A strong C=O stretching band for the carboxylic acid carbonyl groups, typically appearing around 1700-1725 cm⁻¹.

C-N and C=C stretching vibrations from the pyridine ring, which would be observed in the 1400-1600 cm⁻¹ region.

C-H stretching vibrations for the aromatic pyridine ring protons (above 3000 cm⁻¹) and the aliphatic ethyl and methine protons (below 3000 cm⁻¹).

C-O stretching and O-H bending vibrations associated with the carboxylic acid groups in the 1200-1400 cm⁻¹ region.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Carboxylic Acid | C-O Stretch, O-H Bend | 1200 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The pyridine ring acts as the primary chromophore in this molecule. Typically, pyridine and its simple derivatives exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. For 2-substituted pyridines, these absorptions are often observed around 200-270 nm. The malonic acid group itself does not absorb significantly in the UV-Vis region. The solvent used for analysis can influence the position and intensity of the absorption maxima (λ_max).

Table 5: Expected UV-Vis Absorption Maxima for this compound This table is predictive and based on typical absorption ranges for 2-substituted pyridines.

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* | ~ 260 - 270 |

| n → π* | ~ 200 - 220 |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of this compound can be grown. This method would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Table 6: Information Obtainable from X-ray Diffraction Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bonding Network | The geometry and connectivity of intermolecular hydrogen bonds. |

Applications of 2 2 Pyridin 2 Ylethyl Malonic Acid in Complex Molecule Synthesis

Strategic Building Block for Heterocyclic Scaffolds

The structure of 2-(2-Pyridin-2-ylethyl)malonic acid is pre-organized for the construction of various heterocyclic scaffolds. The malonic acid moiety is a well-established precursor for forming new rings through condensation and cyclization reactions. Malonic acids and their derivatives can serve as carbon building blocks for heterocycles like benzazoles, quinazolines, and quinazolinones. rsc.org The presence of the pyridine (B92270) ring within the molecule allows for the synthesis of fused bicyclic and more complex polycyclic systems incorporating the pyridine nucleus, which is a common feature in many biologically active compounds.

For instance, the dicarboxylic acid functionality can be converted into various reactive intermediates, such as acid chlorides or esters, which can then undergo intramolecular or intermolecular reactions. The active methylene (B1212753) group, flanked by two carbonyls, is a potent nucleophile, enabling reactions that forge the backbone of new heterocyclic rings. The synthesis of 2-pyridone derivatives, for example, often utilizes malonate derivatives as key starting materials. iipseries.org This positions this compound as a strategic starting point for creating novel pyridone-containing molecules.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Heterocyclic System | Synthetic Strategy | Key Reactive Site of Precursor |

|---|---|---|

| Fused Pyridones | Intramolecular cyclization | Malonic acid moiety |

| Substituted Indolizidines | Multi-step sequence involving cyclization | Pyridine nitrogen and malonate group |

| Thiazolopyrimidines | Condensation reactions with appropriate partners | Malonic acid moiety |

Precursor in the Synthesis of Substituted Pyridine Derivatives

Beyond being a component of larger heterocyclic systems, this compound serves as a precursor for synthesizing new, substituted pyridine derivatives. The malonic acid side chain can be chemically manipulated in various ways. For example, thermal or acid-catalyzed decarboxylation of the malonic acid group can yield 4-(pyridin-2-yl)butanoic acid, which can be further functionalized.

Moreover, the reactivity of the active methylene group allows for the introduction of various substituents at the position alpha to the carboxylic acids. This capability is fundamental for creating a library of pyridine derivatives with diverse functionalities. The synthesis of complex pyrimidine (B1678525) derivatives has been achieved starting from precursors containing a pyridine ring, demonstrating the utility of such building blocks in medicinal chemistry. mdpi.com Similarly, the reactivity of azinylacetonitriles, which share the feature of an activated methylene group adjacent to a pyridine ring, has been utilized to synthesize a variety of functionally substituted azines and condensed azoles. nih.gov

Role in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. nih.gov The malonic ester synthesis is a classic example of a robust C-C bond-forming reaction, and this compound is well-suited for this type of chemistry. The protons on the carbon between the two carboxyl groups are acidic and can be easily removed by a base to form a stable enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to form a new carbon-carbon bond.

Key C-C bond-forming reactions involving this compound include:

Alkylation: Reaction of the enolate with alkyl halides to introduce new alkyl chains.

Michael Addition: Conjugate addition of the enolate to α,β-unsaturated carbonyl compounds.

Aldol Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated. vanderbilt.edu

Knoevenagel Condensation: A reaction between the active methylene compound and an aldehyde or ketone, catalyzed by a weak base, leading to the formation of a C=C bond.

These reactions are fundamental in elongating carbon chains and constructing the carbon skeletons of complex target molecules. nptel.ac.in

Contribution to the Synthesis of Advanced Organic Intermediates

Through the reactions described above, this compound is transformed into more elaborate molecules that serve as advanced organic intermediates. These intermediates are not typically the final target but are crucial stepping stones in multi-step synthetic pathways. For example, after a Knoevenagel condensation, the resulting product contains a new carbon-carbon double bond and retains both the pyridine ring and a carboxylic acid group, making it a highly functionalized intermediate ready for further transformations, such as cyclization, reduction, or oxidation.

The synthesis of complex molecules like novel anti-fibrotic agents has relied on the creation of advanced intermediates derived from pyridine and pyrimidine building blocks. mdpi.com The strategic use of this compound allows chemists to efficiently build molecular complexity, introducing multiple functional groups in a controlled manner, which is essential for the total synthesis of natural products and pharmaceutical agents.

Development of Structure-Reactivity Relationships through Derivatization

The systematic modification of this compound and its downstream products is a powerful tool for studying structure-reactivity relationships. By introducing different substituents on the pyridine ring or by varying the nature of the groups attached to the malonic acid moiety, chemists can fine-tune the electronic and steric properties of the molecule. This allows for a detailed investigation of how these changes affect reaction outcomes, rates, and selectivity.

For example, introducing an electron-withdrawing group on the pyridine ring would increase the acidity of the active methylene protons, potentially accelerating base-catalyzed reactions. Conversely, an electron-donating group might decrease their acidity. Analyzing these trends provides fundamental insights into reaction mechanisms and helps in the rational design of new synthetic methodologies. Such studies are crucial in medicinal chemistry, where understanding the structure-activity relationship (SAR) of pyridine derivatives is key to developing new therapeutic agents. mdpi.comnih.gov

Table 2: Hypothetical Derivatives and Expected Reactivity Impact

| Derivative of this compound | Modification | Expected Impact on Reactivity |

|---|---|---|

| Methyl Ester Derivative | Esterification of carboxylic acids | Facilitates handling; alters reactivity in base-catalyzed reactions |

| 5-Nitro-pyridin-2-yl Derivative | Addition of nitro group to pyridine ring | Increases acidity of active methylene protons; activates ring for nucleophilic substitution |

| 5-Amino-pyridin-2-yl Derivative | Addition of amino group to pyridine ring | Decreases acidity of active methylene protons; provides a site for further functionalization |

Future Perspectives and Emerging Research Trajectories

Novel Synthetic Route Development and Optimization

The primary route for synthesizing 2-(2-Pyridin-2-ylethyl)malonic acid typically involves a two-step process. The first step is the alkylation of a malonic ester, such as diethyl malonate, with a suitable 2-pyridylethyl halide. This is followed by the hydrolysis of the resulting diethyl ester to yield the final dicarboxylic acid. A common precursor for the alkylating agent is 2-vinylpyridine (B74390). chemsrc.com

Future research is geared towards optimizing this process to improve yield, purity, and sustainability. Key areas of investigation include:

Catalyst Selection: The initial alkylation step can be enhanced by employing phase-transfer catalysts or Lewis acids to increase reactivity.

Solvent Optimization: The use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can improve the solubility of reactants and facilitate the reaction.

Alternative Methods: Exploration of alternative synthetic pathways, potentially starting from chloroacetic acid and 2-(2-aminoethyl)pyridine, could offer more economical and scalable production methods. The classical synthesis of malonic acid itself begins with chloroacetic acid, which is converted to cyanoacetic acid and then hydrolyzed. orgsyn.orgatamanchemicals.com This general approach could be adapted for this specific substituted malonic acid.

A convenient laboratory-scale synthesis involves the reaction of diethyl malonate with 2-(2-bromoethyl)pyridine (B1590421), which is itself synthesized from 2-vinylpyridine and HBr. The subsequent hydrolysis of the diethyl ester intermediate, diethyl 2-(2-(pyridin-2-yl)ethyl)malonate, is typically achieved under basic conditions using sodium hydroxide, followed by acidification. mdpi.comnih.gov

| Synthetic Step | Reagents & Conditions | Purpose | Key Optimization Parameters |

| Ester Formation | Diethyl malonate, Sodium ethoxide, 2-(2-Bromoethyl)pyridine | Forms the diethyl ester intermediate via SN2 alkylation. | Catalyst choice (e.g., phase-transfer catalysts), solvent selection (e.g., polar aprotic). |

| Hydrolysis | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate, NaOH(aq), then HCl(aq) | Converts the diester to the target dicarboxylic acid. | Reaction time, temperature, and concentration of the base. mdpi.com |

| Alternative Routes | 2,3-dichloro-5-(trifluoromethyl)pyridine, Diethyl malonate | Synthesis of structurally related pyridine-malonates, indicating the versatility of the core reaction for creating diverse derivatives. lew.ro | Choice of base and solvent system. lew.ro |

Exploration in Catalysis and Asymmetric Synthesis

The pyridine (B92270) nitrogen and the malonic acid carboxyl groups make this compound and its derivatives promising candidates for applications in catalysis. The pyridine ring can coordinate to metal centers, while the malonate portion can be chemically modified.

Precursor to Chiral Ligands: The compound can serve as a precursor to chiral ligands for asymmetric catalysis. researchgate.net Decarboxylation of the malonic acid moiety followed by functionalization can lead to chiral pyridylethylamines. Such chiral amines are known to form highly effective metal complexes, for instance with Ruthenium(II), used in the asymmetric transfer hydrogenation of ketones. unito.it The synthesis of chiral nonracemic 1-substituted-1-(pyridin-2-yl)methylamines is a key step in creating these catalysts. unito.itresearchgate.net

Formation of Catalytic Metal Complexes: Palladium(II) complexes featuring ligands structurally similar to derivatives of this compound, such as 2-methyl-2-pyridin-2-yl-1,3-bis(diphenylphosphino)propane, have demonstrated high activity in the copolymerization of ethene and carbon monoxide at room temperature. researchgate.net This suggests that metal complexes of ligands derived from this compound could exhibit novel catalytic properties.

Organocatalysis: Chiral 4-aryl-pyridine-N-oxides, which are structurally related, have been developed as effective nucleophilic organocatalysts for acyl transfer reactions. acs.org This points to the potential for N-oxide derivatives of this compound to function as novel organocatalysts.

| Catalytic Application Area | Potential Role of the Compound/Derivative | Example from Related Systems |

| Asymmetric Hydrogenation | Precursor to chiral pyridylethylamine ligands. | Ru(II) complexes of chiral 2-pyridyl amines are active catalysts for ketone hydrogenation. unito.it |

| Polymerization | Precursor to ligands for metal-catalyzed polymerization. | Palladium(II) complexes with 2-pyridin-2-yl substituted phosphine (B1218219) ligands catalyze CO/ethene copolymerization. researchgate.net |

| Knoevenagel Condensation | Ligand in coordination polymers used as catalysts. | Coordination polymers with pyridine-dicarboxylic acid linkers catalyze the Knoevenagel condensation. acs.org |

| Asymmetric Acyl Transfer | Backbone for chiral pyridine-N-oxide organocatalysts. | Chiral DMAP analogues and their N-oxides are potent acyl transfer catalysts. acs.org |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product. The structure of this compound, possessing both a nucleophilic pyridine and an acidic carboxylic acid function, makes it an ideal candidate for designing new MCRs.

Passerini and Ugi Reactions: The Passerini three-component reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. researchgate.netsioc-journal.cn this compound could serve as the carboxylic acid component, leading to novel α-acyloxy amides containing a pyridylethyl side chain. sioc-journal.cnresearchgate.net Similarly, its derivatives could be integrated into the Ugi four-component reaction.

Synthesis of Heterocycles: Malonic acid and its esters are known to participate in MCRs to produce complex heterocyclic systems. For example, the reaction between salicylaldehydes, a malononitrile (B47326) dimer, and malonic acid yields chromeno[2,3-b]pyridines. nih.govmdpi.com Substituting malonic acid with this compound in such reactions could provide a direct route to novel, complex pyridine-functionalized heterocycles. These strategies are prized for their atom economy and step efficiency in building molecular diversity. mdpi.com

| Multicomponent Reaction | Potential Role | Resulting Product Class |

| Passerini Reaction | Carboxylic acid component. researchgate.netsioc-journal.cn | α-Acyloxy amides with a pendant pyridylethyl group. |

| Ugi Reaction | Acid or amine component (after modification). | Peptidomimetic structures incorporating the pyridine moiety. |

| Chromene Synthesis | Malonic acid component. nih.govmdpi.com | Pyridylethyl-substituted chromeno[2,3-b]pyridines. nih.gov |

| Pyrrolo[3,4-b]pyridin-5-one Synthesis | Potential integration into domino sequences. | Novel scaffolds generated via MCR and subsequent cyclizations. researchgate.net |

Advanced Computational Studies for Predictive Design and Discovery

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. researchgate.net For this compound, these methods can accelerate the discovery of new applications. csjmu.ac.innih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be used to determine the molecule's optimized geometry, vibrational frequencies (FT-IR and Raman spectra), and electronic properties. researchgate.nettandfonline.com Such studies can elucidate its reactivity, including bond dissociation energies and frontier molecular orbitals (HOMO-LUMO), providing insights into its chemical behavior in synthetic and catalytic contexts. tandfonline.comdntb.gov.ua

Molecular Modeling for Drug Discovery: The pyridine scaffold is a "privileged" structure found in numerous FDA-approved drugs. nih.gov Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to various biological targets, such as enzymes and receptors. nih.govpjmhsonline.com These in silico studies can identify promising candidates for development as therapeutic agents, for instance, by designing derivatives that act as enzyme inhibitors. nih.gov This predictive capability allows for the rational design of new molecules with enhanced biological activity, saving significant time and resources in the drug discovery pipeline.

| Computational Method | Objective | Predicted Properties / Insights |

| Density Functional Theory (DFT) | Elucidate fundamental molecular properties. | Optimized 3D structure, electronic charge distribution, spectroscopic signatures (IR, NMR), chemical reactivity indices. researchgate.nettandfonline.com |

| Molecular Docking | Predict interactions with biological targets. | Binding modes, binding affinity (scoring functions), identification of key interacting residues in a protein's active site. nih.govpjmhsonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Models to predict the activity of new derivatives before synthesis. researchgate.net |

| Molecular Dynamics (MD) Simulation | Study the dynamic behavior of the molecule and its complexes. | Conformational flexibility, stability of ligand-protein complexes over time. nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing pyridyl-substituted malonic acid derivatives like 2-(2-Pyridin-2-ylethyl)malonic acid?

- Methodological Answer : Synthesis often involves alkylation or condensation reactions using malonic acid esters (e.g., diethyl malonate) and pyridyl-containing precursors. A major challenge is controlling decarboxylation during hydrolysis, as malonic acid derivatives are prone to losing CO₂ under acidic or basic conditions. For example, attempts to hydrolyze diethyl 2-(perfluorophenyl)malonate under basic conditions failed to yield the desired acid, instead producing 2-(perfluorophenyl)acetic acid via decarboxylation . Strategies include optimizing reaction pH, temperature, and using protective groups for the pyridyl moiety.

Q. How can dissociation constants (pKa) of this compound be experimentally determined?

- Methodological Answer : Potentiometric titration in mixed solvents (e.g., ethylene glycol-water) is commonly used. The presence of the pyridyl group influences acidity; the first dissociation (carboxylic proton) typically occurs at pKa ~2.8–3.5, while the second is higher (~5.1–5.8). Intermolecular hydrogen bonding in mono-deprotonated states may affect measurements, requiring corrections via computational models .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carboxyl (C=O stretch ~1700 cm⁻¹) and pyridyl (C-N stretch ~1600 cm⁻¹) groups .

- LC-MS/GC-MS : Detects molecular ions (e.g., [M+H]⁺ at m/z 224 for C₁₁H₁₁NO₄) and fragmentation patterns .

- NMR : ¹H NMR reveals pyridyl protons (δ 7.2–8.5 ppm) and methylene protons (δ 3.0–3.5 ppm) adjacent to carboxyl groups .

Advanced Research Questions

Q. How does the pyridyl group influence the aggregation behavior of this compound in aqueous systems?

- Methodological Answer : Molecular dynamics (MD) simulations show that substituents like pyridyl enhance hydrophilicity compared to aliphatic malonic acids. The pyridyl nitrogen participates in hydrogen bonding with water, leading to spherical aggregates at higher temperatures (simulated T > 250 K). This contrasts with oxalic acid, which forms irregular clusters due to lower flexibility . Experimental validation via dynamic light scattering (DLS) can quantify aggregate sizes under varying pH and ionic strength.

Q. What metabolic pathways are relevant for tracking this compound in biological systems?

- Methodological Answer :

- Ester Hydrolysis : In vivo, ester derivatives are hydrolyzed by esterases to release the free acid .

- Oxidation : Cytochrome P450 enzymes may oxidize the pyridyl group, forming N-oxide metabolites detectable via LC-MS .

- Conjugation : Glucuronidation at the carboxyl group increases water solubility, facilitating renal excretion. Targeted metabolomics using ¹³C-labeled malonic acid can trace incorporation into fatty acid biosynthesis pathways .

Q. How can computational models resolve contradictions in experimental data on aerosol-phase behavior?

- Methodological Answer : Discrepancies in aerosol size distributions (e.g., due to doubly charged particles) are addressed by MD simulations parameterized with experimental O:C ratios. For this compound, simulations predict a lower critical supersaturation (Sc ~0.2%) for cloud condensation nuclei (CCN) activity compared to oxalic acid (Sc ~0.5%), aligning with its higher O:C ratio (1.0 vs. 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.